molecular formula C12H24N2O3 B13622629 Tert-butyl3-[(2-hydroxy-2-methylpropyl)amino]azetidine-1-carboxylate

Tert-butyl3-[(2-hydroxy-2-methylpropyl)amino]azetidine-1-carboxylate

Cat. No.: B13622629
M. Wt: 244.33 g/mol
InChI Key: AJONJLCBNJPPTP-UHFFFAOYSA-N
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Description

Tert-butyl3-[(2-hydroxy-2-methylpropyl)amino]azetidine-1-carboxylate is a chemical compound with the molecular formula C12H24N2O3. It is a derivative of azetidine, a four-membered nitrogen-containing ring, and is often used as a building block in organic synthesis. This compound is known for its stability and reactivity, making it valuable in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl3-[(2-hydroxy-2-methylpropyl)amino]azetidine-1-carboxylate typically involves the reaction of azetidine with tert-butyl chloroformate and 2-amino-2-methylpropanol. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves:

    Formation of the azetidine ring: This is achieved by cyclization of a suitable precursor.

    Introduction of the tert-butyl group: Tert-butyl chloroformate is used to introduce the tert-butyl group to the azetidine ring.

    Attachment of the hydroxy-methylpropyl group: This is done by reacting the intermediate with 2-amino-2-methylpropanol.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced techniques such as continuous flow reactors and automated synthesis are employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl3-[(2-hydroxy-2-methylpropyl)amino]azetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines and other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the hydroxy-methylpropyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Nucleophiles: Such as amines, alcohols, or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Tert-butyl3-[(2-hydroxy-2-methylpropyl)amino]azetidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl3-[(2-hydroxy-2-methylpropyl)amino]azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate: Another azetidine derivative used in organic synthesis.

    tert-Butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate: A similar compound with a pyrrolidine ring instead of an azetidine ring.

Uniqueness

Tert-butyl3-[(2-hydroxy-2-methylpropyl)amino]azetidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical reactions and product formation.

Properties

Molecular Formula

C12H24N2O3

Molecular Weight

244.33 g/mol

IUPAC Name

tert-butyl 3-[(2-hydroxy-2-methylpropyl)amino]azetidine-1-carboxylate

InChI

InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-6-9(7-14)13-8-12(4,5)16/h9,13,16H,6-8H2,1-5H3

InChI Key

AJONJLCBNJPPTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NCC(C)(C)O

Origin of Product

United States

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